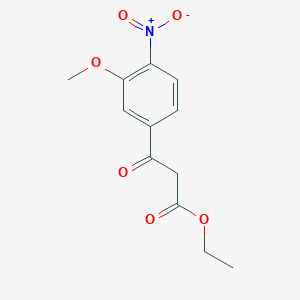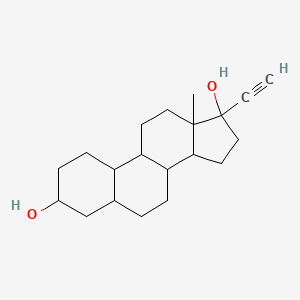
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C({12})H({15})BrN({2})O({3}) It features a pyrrolidine ring attached to a 2-(5-bromo-2-nitrophenoxy)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-1-nitrobenzene and 2-pyrrolidin-1-yl-ethanol.
Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) as the solvent. Cesium carbonate is used as a base.
Procedure: 4-bromo-2-fluoro-1-nitrobenzene is dissolved in DMF, and cesium carbonate is added. The mixture is cooled to 0°C, and 2-pyrrolidin-1-yl-ethanol is added dropwise.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The pyrrolidine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 1-(2-(5-amino-2-nitrophenoxy)ethyl)pyrrolidine.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Applications De Recherche Scientifique
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its derivatives may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Similar structure but lacks the nitro group.
1-(2-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and interactions in various applications. The combination of these functional groups with the pyrrolidine ring makes it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C12H15BrN2O3 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
1-[2-(5-bromo-2-nitrophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15BrN2O3/c13-10-3-4-11(15(16)17)12(9-10)18-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
Clé InChI |
RBZGICAPAMIFJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)
![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)

![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)
![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)

![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)



